molecular formula C15H22BNO6 B2576625 (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid CAS No. 224824-22-0

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid

Cat. No.: B2576625
CAS No.: 224824-22-0
M. Wt: 323.15
InChI Key: LCSWULUDYAPFHU-LBPRGKRZSA-N
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Description

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a boronic acid group attached to a phenyl ring, further substituted with a tert-butoxycarbonyl-protected amino group and a methoxy oxopropyl group. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.

Mechanism of Action

In terms of pharmacokinetics, the ADME properties of boronic acids can vary widely depending on the specific compound. Factors such as the compound’s size, charge, lipophilicity, and the presence of other functional groups can all influence its absorption, distribution, metabolism, and excretion .

The action environment can also greatly influence the efficacy and stability of boronic acids. Factors such as pH, temperature, and the presence of other compounds can affect the reactivity and stability of boronic acids .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Protection of the amino group: The amino group is protected using tert-butoxycarbonyl (Boc) to prevent unwanted reactions during subsequent steps.

    Formation of the methoxy oxopropyl group:

    Coupling with phenylboronic acid: The protected intermediate is then coupled with phenylboronic acid using palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

    Deprotection: Finally, the Boc protecting group is removed under acidic conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.

    Reduction: The compound can undergo reduction reactions, particularly at the oxopropyl group, to form alcohol derivatives.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Boronic esters or borates.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.

    Biology: Employed in the development of boron-containing drugs and as a probe for studying biological systems.

    Medicine: Investigated for its potential in drug design, particularly in the development of protease inhibitors and other therapeutic agents.

    Industry: Utilized in the production of advanced materials, including polymers and catalysts.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the additional functional groups present in (S)-(4-(2-((tert-Butoxycarbonyl)amino)-3-methoxy-3-oxopropyl)phenyl)boronic acid.

    (S)-Phenylalanine derivatives: Share the (S)-configuration but differ in the presence of the boronic acid group.

    Boc-protected amino acids: Similar in having the Boc protecting group but lack the boronic acid functionality.

Uniqueness

This compound is unique due to its combination of a boronic acid group with a Boc-protected amino group and a methoxy oxopropyl group. This unique structure imparts specific reactivity and binding properties, making it a versatile compound in various research applications.

Properties

IUPAC Name

[4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO6/c1-15(2,3)23-14(19)17-12(13(18)22-4)9-10-5-7-11(8-6-10)16(20)21/h5-8,12,20-21H,9H2,1-4H3,(H,17,19)/t12-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCSWULUDYAPFHU-LBPRGKRZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CC(C(=O)OC)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B(C1=CC=C(C=C1)C[C@@H](C(=O)OC)NC(=O)OC(C)(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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